

Application Notes and Protocols for Sonogashira Coupling of Functionalized 4-Fluoropyridines

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Compound of Interest

Compound Name: 4-Fluoropyridine

Cat. No.: B1266222

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These application notes provide detailed protocols and comparative data for the Sonogashira coupling of functionalized **4-fluoropyridines**. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures, as the resulting alkynylpyridines are valuable intermediates for further functionalization.[2]

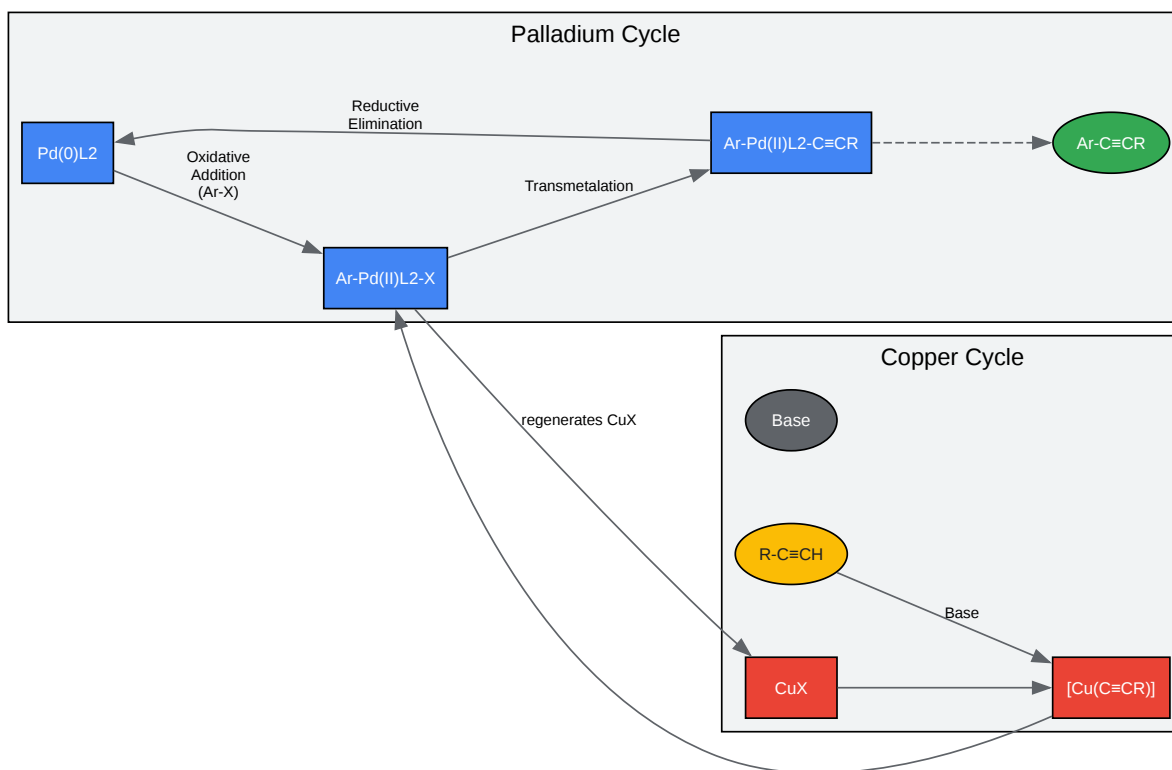
The protocols outlined below are applicable to a range of functionalized **4-fluoropyridines**, including those bearing iodo, bromo, and chloro leaving groups, as well as additional substituents on the pyridine ring.

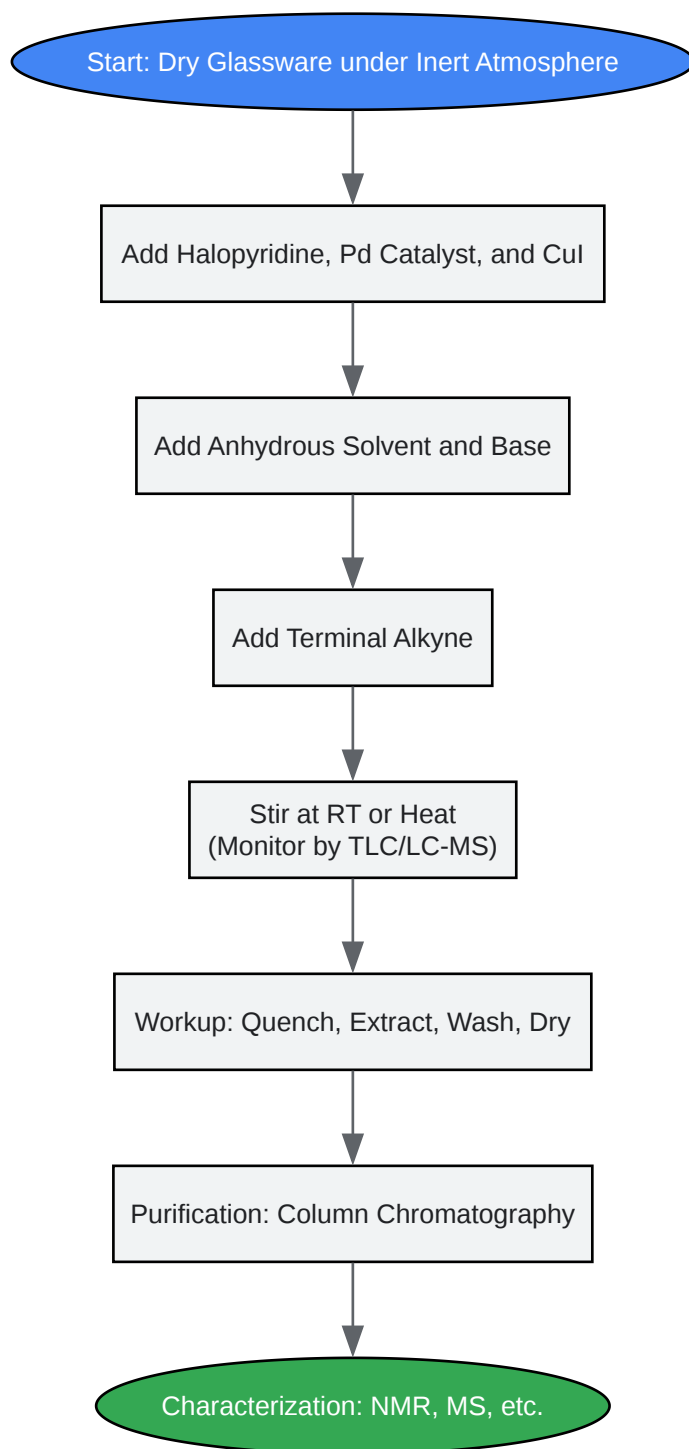
Overview of the Sonogashira Coupling Reaction

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. The general reactivity trend for the halide leaving group is $I > Br > Cl$, with iodopyridines being the most reactive.[3]

Catalytic Cycle of the Sonogashira Coupling

The reaction mechanism involves a dual catalytic cycle with palladium and copper. The palladium(0) species undergoes oxidative addition with the halopyridine. Simultaneously, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium(II) complex, followed by reductive elimination, yields the desired alkynylpyridine and regenerates the active palladium(0) catalyst.^[1]





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